

4-Methyl-1H-imidazole-5-carboxylic acid vs. other imidazole inhibitors

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Compound of Interest

Compound Name: 4-Methyl-1H-imidazole-5-carboxylic acid

Cat. No.: B175612

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A Comparative Guide to Imidazole-Based Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of imidazole-based inhibitors targeting various enzymes critical in disease pathways. While direct experimental data for **4-Methyl-1H-imidazole-5-carboxylic acid** as an enzyme inhibitor is not extensively available in the current scientific literature, this document will focus on well-characterized imidazole derivatives to illustrate their comparative performance and the methodologies used for their evaluation. We will explore inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), Metallo- β -Lactamase, and 20-HETE Synthase, highlighting the structural diversity and inhibitory potential within the imidazole class.

Introduction to Imidazole-Based Inhibitors

The imidazole scaffold is a versatile heterocyclic motif widely employed in medicinal chemistry due to its ability to engage in various biological interactions. Its unique electronic properties and capacity for substitution at multiple positions allow for the fine-tuning of inhibitory activity and selectivity against a range of enzymatic targets. Imidazole derivatives have been successfully developed as inhibitors for enzymes implicated in inflammation, cancer, and infectious diseases.

Comparative Analysis of Imidazole Inhibitors

This section details the inhibitory activities of representative imidazole-based compounds against their respective enzyme targets. The data is presented to facilitate a clear comparison of their potency.

p38 MAP Kinase Inhibitors

The p38 MAP kinase is a key enzyme in the cellular response to inflammatory cytokines and environmental stress, making it a prime target for anti-inflammatory drug development.^{[1][2][3]} Imidazole-based compounds have been at the forefront of p38 MAPK inhibitor research.

Compound	Target	IC50 (nM)	Assay Type	Reference
SB203580 (Adezmapimod)	p38 α MAPK	222.44 \pm 5.98	In vitro kinase assay	[4]
Compound AA6	p38 α MAPK	403.57 \pm 6.35	In vitro kinase assay	[4]
A 4-aryl-5-heteroaryl imidazole	p38 MAP kinase	0.24	p38 MAP kinase inhibition assay	[1]

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency.

Metallo- β -Lactamase Inhibitors

Metallo- β -lactamases (MBLs) are bacterial enzymes that confer resistance to a broad spectrum of β -lactam antibiotics. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance.

Compound	Target	IC50 (μM)	Assay Type	Reference
Imidazole Derivative 1	MBL (IMP-1)	39	In vitro enzyme inhibition assay	[5]
Imidazole Derivative 2	MBL (IMP-1)	46	In vitro enzyme inhibition assay	[5]

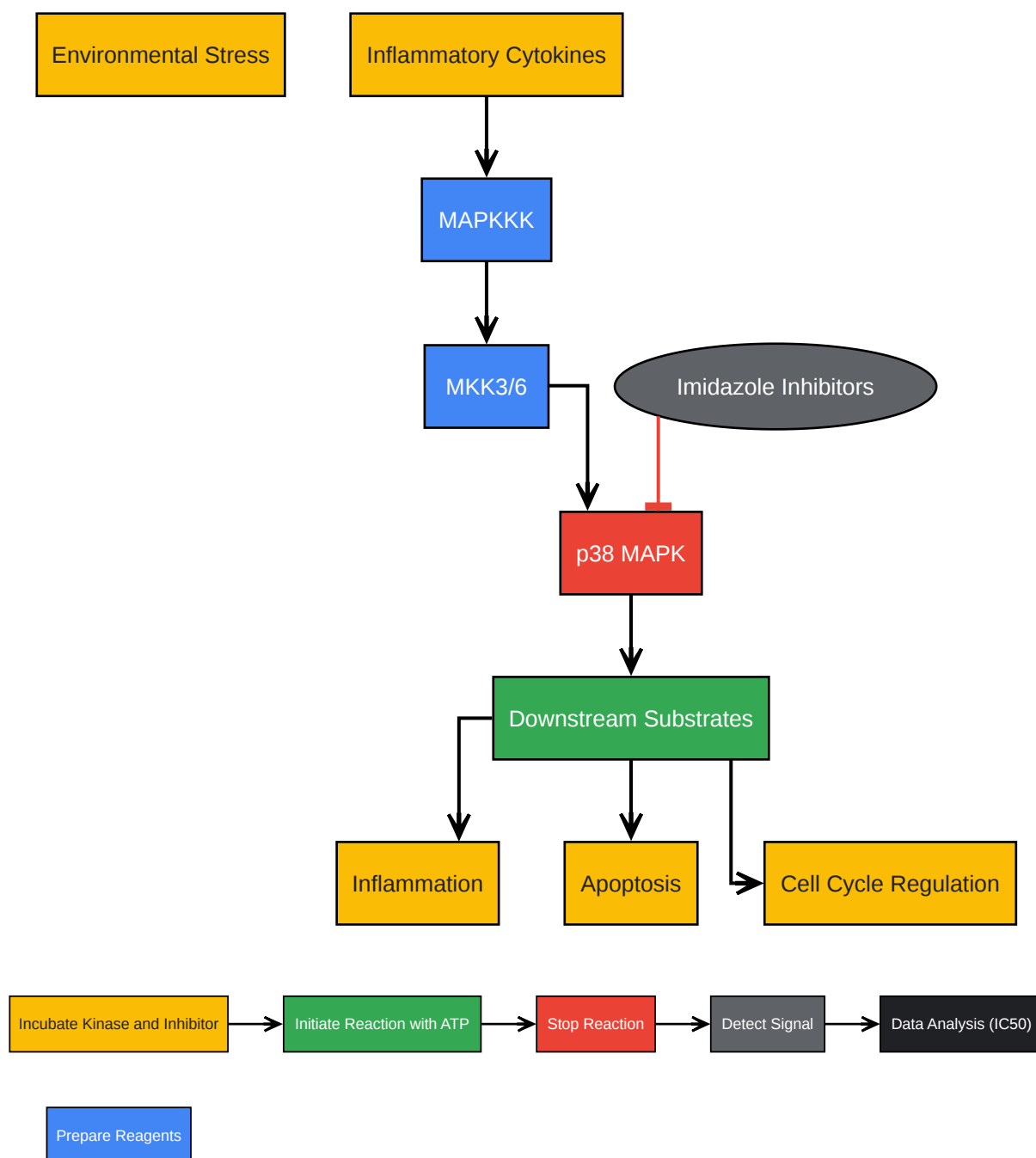
20-HETE Synthase Inhibitors

20-Hydroxyeicosatetraenoic acid (20-HETE) is a metabolite of arachidonic acid involved in the regulation of vascular tone and blood pressure. Inhibitors of 20-HETE synthase are being investigated as potential treatments for hypertension.

Compound	Target	IC50 (nM)	Assay Type	Reference
Dimethylaminohe xyloxy Imidazole Derivative	20-HETE Synthase	8.8	In vitro enzyme inhibition assay	[6]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the action and evaluation of these inhibitors.



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